(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide
CAS No.:
Cat. No.: VC13461491
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrN3O |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-methylpropanamide |
| Standard InChI | InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-13-9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | OZQUEGKHYQMYNW-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=CC(=NC=C1)Br)N |
| SMILES | CC(C(=O)N(C)CC1=CC(=NC=C1)Br)N |
| Canonical SMILES | CC(C(=O)N(C)CC1=CC(=NC=C1)Br)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-methylpropanamide, with the molecular formula C₁₀H₁₄BrN₃O and a molar mass of 272.14 g/mol. Key structural elements include:
-
A 2-bromo-4-pyridinylmethyl group, enabling halogen bonding and π-π interactions.
-
An (S)-configured chiral center at the α-carbon of the propionamide chain, critical for enantioselective biological interactions.
-
A tertiary amide bridge, enhancing metabolic stability compared to ester analogs .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BrN₃O | |
| Molecular Weight | 272.14 g/mol | |
| SMILES | CC(C(=O)N(C)CC1=CC(=NC=C1)Br)N | |
| InChI Key | OZQUEGKHYQMYNW-ZETCQYMHSA-N | |
| logD₇.₄ | -1.36 | |
| Plasma Stability (t₁/₂) | >24 hours |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multistep organic reactions, emphasizing stereochemical control and functional group compatibility:
-
Core Assembly:
-
Key Reagents:
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromopyridine alkylation | CuI, 1,10-phenanthroline, 70°C | 65% |
| 2 | Amide bond formation | EDCI, HOBt, DMF, RT | 78% |
| 3 | Chiral separation | Chiral HPLC (OD-H column) | 92% |
Biological Activity and Mechanism
Enzyme Inhibition
The compound exhibits submicromolar inhibition (IC₅₀ = 0.1–0.6 μM) against zinc metalloproteases like insulin-degrading enzyme (IDE), attributed to:
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: 170 μM at pH 7.4, suitable for intravenous formulations.
-
Plasma Stability: No degradation observed after 24 hours in mouse plasma, indicating resistance to esterases.
ADME Profile
-
CYP Inhibition: Weak inhibitor of CYP1A2 (IC₅₀ > 50 μM), minimizing drug-drug interactions .
-
Blood-Brain Barrier Penetration: logBB = -0.8, suggesting limited CNS activity .
Comparative Analysis with Structural Analogs
Table 3: Activity of Pyridine Derivatives
| Compound | R Group | IC₅₀ (IDE) | logD₇.₄ |
|---|---|---|---|
| (S)-2-Amino-N-(2-Br-Pyridinyl)-N-Me-propionamide | -Br | 0.1 μM | -1.36 |
| (S)-2-Amino-N-(2-Cl-Pyridinyl)-N-Me-propionamide | -Cl | 0.4 μM | -0.58 |
| (S)-2-Amino-N-(2-F-Pyridinyl)-N-Me-propionamide | -F | 1.2 μM | -0.12 |
Key Insight: Bromine’s polarizability enhances target binding compared to smaller halogens .
Applications in Drug Development
Lead Optimization
-
Bioisosteric Replacement: Replacing the methyl ester with a 1,2,4-oxadiazole improved metabolic stability (t₁/₂ > 40 min in microsomes) .
-
Prodrug Design: Methyl ester analogs (e.g., BDM43124) showed enhanced oral bioavailability (F = 62% in rats) .
Targeted Therapies
-
Oncology: Conjugation with folate receptors enhances tumor-specific delivery .
-
Neurodegeneration: IDE inhibition reduces Aβ42 aggregation in Alzheimer’s models .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume